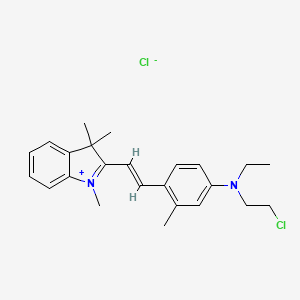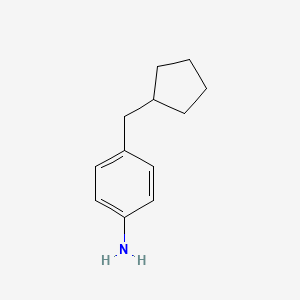
(4-Aminophenyl)cyclopentylmethane
Vue d'ensemble
Description
The compound "(4-Aminophenyl)cyclopentylmethane" is not directly discussed in the provided papers. However, related compounds and structures have been studied, which can offer insights into the chemical behavior and properties that might be expected from "(4-Aminophenyl)cyclopentylmethane". For instance, the electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer with a fibrillar morphology, suggesting that similar aminophenyl compounds could potentially be used to synthesize conducting polymers . Additionally, the synthesis of aromatic diamines with cyclohexane cardo groups indicates that cyclohexane structures can be functionalized with various substituents, which may be relevant for the synthesis of "(4-Aminophenyl)cyclopentylmethane" .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution and catalytic reduction . For "(4-Aminophenyl)cyclopentylmethane", a similar approach could be employed, starting with a cyclopentylmethane backbone and introducing the aminophenyl group through appropriate chemical reactions. The synthesis of 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane, for example, involves the preparation of an intermediate dinitro compound followed by reduction to the diamine .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, has been determined by X-ray diffraction, revealing non-planar structures and specific dihedral angles between rings . This suggests that "(4-Aminophenyl)cyclopentylmethane" could also exhibit a non-planar structure, with the potential for interesting dihedral angles between the cyclopentylmethane and aminophenyl groups.
Chemical Reactions Analysis
The chemical reactions of aminophenyl compounds can lead to the formation of polymers, as seen in the electrooxidation of 4-aminobiphenyl . This indicates that "(4-Aminophenyl)cyclopentylmethane" might also participate in polymerization reactions under certain conditions, potentially leading to materials with useful electrochromic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "(4-Aminophenyl)cyclopentylmethane" include good solubility in organic solvents, excellent thermal stability, and distinct electrochromic properties . For instance, fluorinated polyimides derived from aromatic diamines with cyclohexane cardo groups exhibit high thermal stability and good mechanical properties . These insights suggest that "(4-Aminophenyl)cyclopentylmethane" could also display favorable physical and chemical properties, making it a candidate for various applications in materials science.
Applications De Recherche Scientifique
Self-Healing Materials
- Application : (4-Aminophenyl)cyclopentylmethane derivatives, like bis(4-aminophenyl) disulfide, are utilized in the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant self-healing efficiency at room temperature without the need for catalysts or external interventions (Rekondo et al., 2014).
Photolytic Generation of Cations
- Application : 4-Aminophenyl derivatives, such as 4-aminophenyl cations generated from 4-chloroaniline, are involved in photolytic reactions. These cations engage in electrophilic substitution and have potential applications in photochemical processes (Guizzardi et al., 2001).
Molecular Interactions in Solvents
- Application : Hydrophilically functionalized aromatic amino ketones containing (4-Aminophenyl)cyclopentylmethane structures are used to study molecular interactions in various solvents. Their UV/Vis absorption spectra are analyzed in different solvent environments, contributing to understanding solvatochromism and crystallochromism (El-Sayed et al., 2003).
Synthesis of NVP-BEZ-235 Derivative
- Application : 3-(4-Aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, an important intermediate in synthesizing NVP-BEZ-235 derivatives, is produced using (4-Aminophenyl)cyclopentylmethane structures. This process involves multi-step chemical synthesis and is significant in pharmaceutical research (Hou et al., 2016).
Mechanochromism in Epoxy Vitrimer Composites
- Application : 4-Aminophenyl disulfide, a derivative of (4-Aminophenyl)cyclopentylmethane, has been employed as a hardener in reprocessable, repairable, and recyclable epoxy networks. These compounds exhibit mechanochromic effects due to radical species formed upon damage, making them valuable in material science (Luzuriaga et al., 2016).
Hydroamination-Triggered Cyclization
- Application : The compound is used in PtCl(4)-catalyzed hydroamination-triggered cyclization to synthesize biologically significant N-containing heterocycles. This method leverages aminoaromatics and alkynes, demonstrating the compound's utility in organic chemistry (Patil et al., 2010).
Monoamine Transporter Binding
- Application : Cyclo-3beta-(4-aminophenyl)-2beta-tropanemethanol analogues, incorporating (4-Aminophenyl)cyclopentylmethane structures, are synthesized to evaluate their binding properties to monoamine transporters. This research contributes to understanding neurotransmitter transport and pharmacology (Carroll et al., 2006).
Synthesis of Flame Retardant Additives
- Application : Derivatives of (4-Aminophenyl)cyclopentylmethane are synthesized for use as flame retardant additives in polyurethane varnish. These additives enhance the flame retardant properties of coatings, which is significant in materials science and safety engineering (El‐Wahab et al., 2012).
Solubility Studies in Various Solvents
- Application : The solubility of 4-(4-Aminophenyl)-3-morpholinone, a derivative, is measured in different solvents. This research contributes to understanding the solubility and thermodynamic properties of such compounds in pharmaceutical and chemical engineering (Yang et al., 2016).
Propriétés
IUPAC Name |
4-(cyclopentylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGGEQDQQGRVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




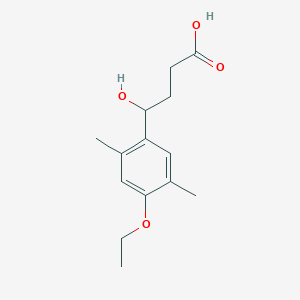



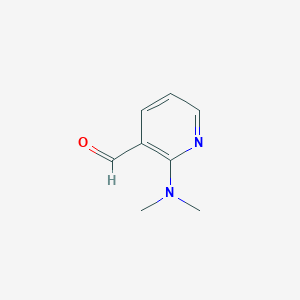
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
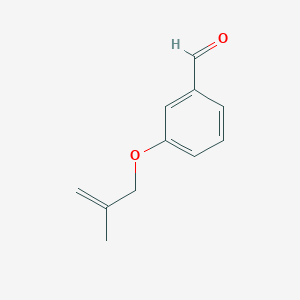
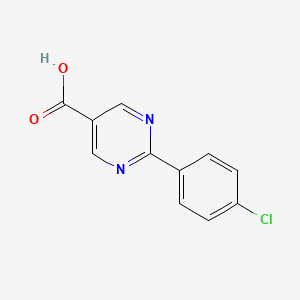

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)
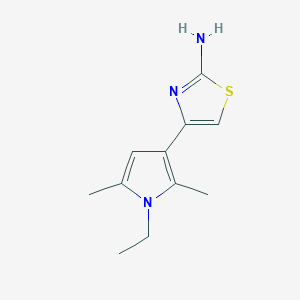
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)
